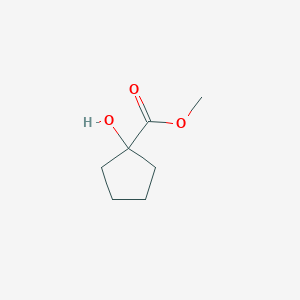

Methyl 1-hydroxycyclopentane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55750. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-6(8)7(9)4-2-3-5-7/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSCDNXUQLGQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288399 | |

| Record name | methyl 1-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-25-0 | |

| Record name | 6948-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 1-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-hydroxycyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Methyl 1 Hydroxycyclopentane 1 Carboxylate Within Contemporary Organic Chemistry Research

Overview of Cyclopentane-Based Scaffolds in Chemical Synthesis

The cyclopentane (B165970) ring is a fundamental carbocyclic structure frequently encountered in a vast array of natural products and biologically active molecules. byjus.com These five-membered rings are integral to the architecture of compounds with diverse therapeutic properties, including antiviral, anticancer, antifungal, and anti-inflammatory activities. libretexts.org Despite their prevalence in nature, the synthesis of stereochemically complex and highly substituted cyclopentane derivatives can be challenging. byjus.com However, recent advancements in synthetic methodologies have made these scaffolds more accessible, leading to their recognition as "privileged" structures in drug discovery. byjus.com The inherent three-dimensionality and conformational flexibility of the cyclopentane framework allow for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. Consequently, the development of novel methods to construct and functionalize cyclopentane rings continues to be an active area of research, with the goal of expanding the chemical space available for medicinal chemists. byjus.com

Historical Trajectory of Hydroxyester Derivatives in Medicinal and Synthetic Chemistry

Hydroxyesters, particularly α-hydroxy esters, are a long-established and important class of organic compounds. Their utility stems from the presence of two key functional groups—a hydroxyl group and an ester—which can be readily transformed into a wide variety of other functionalities. This versatility makes them invaluable intermediates in the synthesis of more complex molecules. Historically, α-hydroxy acids and their corresponding esters have been recognized for their role in biological processes and as precursors to a range of important chemicals. chemicalbook.com In medicinal chemistry, the α-hydroxy ester motif is found in numerous drug candidates and is a key precursor for the synthesis of pharmacologically active agents, including β-lactam antibiotics. wikipedia.org The development of efficient and stereoselective methods for the synthesis of α-hydroxy esters has therefore been a significant focus of synthetic organic chemistry, with techniques such as the Reformatsky reaction providing a reliable means for their preparation for over a century. byjus.comgoogle.com

Significance of Methyl 1-hydroxycyclopentane-1-carboxylate as a Research Target and Intermediate

This compound (CAS No. 6948-25-0) represents a specific and highly useful embodiment of the principles outlined above. It combines the desirable cyclopentane scaffold with the versatile α-hydroxy ester functionality. This unique combination makes it a valuable intermediate for the synthesis of more complex, biologically active molecules.

One notable application of this compound is in the synthesis of neuraminidase inhibitors, which are a class of antiviral drugs used to treat influenza. In a patent describing novel cyclopentane derivatives as neuraminidase inhibitors, a substituted version of this compound is utilized as a key intermediate. The hydroxyl and ester groups of the molecule provide convenient handles for further chemical modification, allowing for the construction of the complex structures required for potent biological activity.

The synthesis of this compound can be readily achieved through well-established synthetic protocols, most notably the Reformatsky reaction. byjus.comgoogle.com This reaction typically involves the treatment of cyclopentanone (B42830) with a methyl haloacetate, such as methyl bromoacetate, in the presence of activated zinc metal. The reaction forms a zinc enolate which then adds to the carbonyl group of the cyclopentanone, yielding the desired α-hydroxy ester after an acidic workup. chemicalbook.comgoogle.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 6948-25-0 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Liquid |

| Boiling Point | 184.9 °C at 760 mmHg |

| Density | 1.184 g/cm³ |

| Refractive Index | 1.495 |

Data sourced from publicly available chemical supplier databases.

The strategic importance of this compound lies in its ability to serve as a readily accessible, multifunctional building block for the synthesis of complex cyclopentane-containing target molecules. Its application in the development of potential antiviral agents highlights its relevance in contemporary medicinal chemistry research. As the demand for novel therapeutic agents continues to grow, the utility of such versatile intermediates is likely to increase, further solidifying the role of compounds like this compound in the advancement of organic synthesis.

Advanced Synthetic Methodologies for Methyl 1 Hydroxycyclopentane 1 Carboxylate and Its Precursors

Enantioselective and Diastereoselective Synthesis of the Cyclopentane (B165970) Core

The construction of the chiral cyclopentane framework, particularly the quaternary stereocenter of the target molecule, is a significant challenge addressed by modern asymmetric synthesis. Research into analogous systems demonstrates several effective strategies. One prominent approach involves radical cyclization, where stereocontrol is dictated by a chiral auxiliary. For instance, the synthesis of 1-hydroxycyclopentanecarboxylic acid derivatives has been achieved with excellent stereochemical control at the C1 stereogenic center through radical cyclization or annulation, starting from a chiral equivalent of glycolic acid.

N-heterocyclic carbene (NHC) catalysis has also emerged as a powerful tool. In one example, an NHC-catalyzed cascade reaction between an enal and an oxindole-dienone afforded spiroxindole cyclopentanes with a full set of five chiral centers, demonstrating exclusive diastereoselectivity. nih.gov While this example creates a more complex cyclopentane, the underlying principle of NHC-catalyzed annulation is applicable to the formation of simpler chiral cyclopentane cores.

Furthermore, metalloradical catalysis offers a novel pathway. A Cobalt(II)-based catalytic system can activate aliphatic diazo compounds for enantioselective intramolecular radical alkylation of C(sp³)–H bonds, efficiently constructing chiral five-membered rings like cyclopentanes. researchgate.netnih.gov This method provides a distinct retrosynthetic approach, forming C-C bonds from readily available open-chain aldehydes. nih.gov

Strategic Functionalization of the Hydroxyl and Carboxylate Moieties

Once the cyclopentane core is established, the selective modification of the hydroxyl and carboxylate groups is crucial for creating diverse derivatives. This requires strategic approaches to differentiate the two functional groups.

Regioselective Derivatization Approaches

Regioselective derivatization hinges on the differential reactivity of the hydroxyl and carboxylate (or carboxylic acid) functionalities. The hydroxyl group is nucleophilic, while the carboxylate group is a poor nucleophile and the ester is electrophilic at the carbonyl carbon.

To achieve selective functionalization, one group is typically protected while the other is modified. For instance, to modify the hydroxyl group, the parent 1-hydroxycyclopentanecarboxylic acid google.comnih.gov can be esterified first to form the methyl ester. The resulting tertiary alcohol can then undergo reactions such as O-alkylation or acylation. Conversely, to functionalize the carboxylate, the hydroxyl group can be protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, which are stable to the conditions required for subsequent ester hydrolysis and amide bond formation. The choice of protecting group is critical and must allow for selective removal without affecting the rest of the molecule.

Chiral Auxiliary and Asymmetric Catalysis in Synthesis

Chiral auxiliaries and asymmetric catalysis are instrumental in controlling stereochemistry during both the formation and functionalization of the molecule.

Chiral Auxiliaries: These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov In the synthesis of polysubstituted 1-hydroxycyclopentane carboxylic acid derivatives, a chiral equivalent of a glycolate (B3277807) derivative has been used effectively. nih.gov This strategy involves a radical annulation procedure where the stereochemistry is guided by the auxiliary, resulting in the formation of only two out of sixteen possible diastereomers. nih.gov

Asymmetric Catalysis: This approach avoids the need for stoichiometric chiral auxiliaries. For the α-hydroxylation of related carbonyl compounds to create the tertiary alcohol, several catalytic asymmetric methods are relevant.

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts can catalyze the asymmetric α-hydroxylation of β-oxo esters with high yields and enantioselectivities. acs.org

Brønsted Acid Catalysis: Chiral phosphoric acids have been successfully employed for the direct asymmetric α-hydroxylation of α-branched ketones using nitrosobenzene (B162901) as the oxidant, yielding valuable α-keto tertiary alcohols with excellent enantioselectivities. researchgate.net These catalysts function through enol catalysis, activating the ketone towards oxidation. researchgate.net

Kinetic Resolution: A chiral phosphoric acid can also catalyze the kinetic resolution of racemic hydroxy esters through enantioselective lactonization, allowing for the separation of enantiomers. frontiersin.org

The following table summarizes selected asymmetric catalytic approaches relevant to the formation or functionalization of the target molecule's core structure.

Table 1: Asymmetric Catalytic Methods for α-Hydroxylation and Kinetic Resolution| Catalyst Type | Substrate Type | Reagent/Process | Product Type | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Chiral Phosphoric Acid | α-Branched Ketone | Nitrosobenzene | α-Hydroxy Ketone | up to 80% | up to 99.5:0.5 er | researchgate.net |

| Chiral Phase-Transfer Catalyst | β-Oxo Ester | Cumyl Hydroperoxide | α-Hydroxy β-Oxo Ester | up to 95% | up to 89% ee | acs.org |

| Chiral Phosphoric Acid | Racemic Hydroxy Ester | Lactonization | Enantioenriched Ester/Lactone | - | up to 99:1 er | frontiersin.org |

| Gold(I)-Chiral Ligand | Hydroxylated Propargylic Ester | Cyclization/Hydrolysis | Chiral β-Oxygenated Ketone | up to 99% | up to 97:3 er | acs.org |

Utilization of Novel Reagents and Catalytic Systems in its Formation

The synthesis of Methyl 1-hydroxycyclopentane-1-carboxylate and its precursors has benefited from the development of novel catalytic systems that offer new reaction pathways and improved efficiency.

Gold Catalysis: Gold(I) complexes, in cooperation with chiral ligands, can catalyze the asymmetric transformation of hydroxylated propargylic esters. acs.org This process involves a gold-catalyzed 3,3-rearrangement to form an allenyl ester, followed by a highly stereoselective cyclization to generate the chiral core. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: As mentioned, NHCs are versatile organocatalysts capable of promoting complex cascade reactions to build the cyclopentane ring with high stereocontrol. nih.gov Their utility lies in their ability to generate diverse reactive intermediates from simple starting materials.

Cobalt-Based Metalloradical Catalysis: This system provides a unique approach to radical cyclization by employing saturated C-H bonds, expanding the range of potential starting materials for cyclopentane synthesis. researchgate.netnih.gov

Green Chemistry Principles Applied to Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by using safer solvents, minimizing waste, and employing catalytic, atom-economical methods. jocpr.comwikipedia.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to chiral hydroxy esters. Ketoreductases (KREDs), often in whole-cell systems, can asymmetrically reduce a precursor ketone (e.g., methyl 2-oxocyclopentane-1-carboxylate) to the desired chiral alcohol with exceptional enantiomeric excess (>99% ee) and high yields. nih.govnih.gov This approach operates under mild conditions (room temperature, aqueous media) and replaces hazardous chemical reductants. nih.govresearchgate.net

Greener Solvents and Conditions: Traditional organic solvents can be replaced with more sustainable alternatives. For the esterification step, reactions can be performed in greener solvents like acetonitrile (B52724) or even under solvent-free conditions using reusable solid catalysts like sodium-modified fluorapatite (B74983) or Dowex H+ resins. nih.govacs.orgyoutube.com Glycerol, a biodegradable and non-toxic solvent, has also proven effective for related reductions of β-keto esters. unina.it

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all reactant atoms into the final product. nih.gov Cycloaddition reactions, which can form the cyclopentane ring in a single step, are inherently atom-economical. frontiersin.org For instance, a NaOH-promoted [3+2] cycloaddition of donor-acceptor cyclopropanes with enamides provides a green and facile route to cyclopentane derivatives. frontiersin.org

Sustainable Precursor Synthesis: The synthesis of key precursors, such as cyclopentanone (B42830), is also being redesigned. Green methods include the aqueous-phase hydrogenation of furfural (B47365) (derived from biomass) over reusable catalysts, presenting a sustainable alternative to petroleum-based routes. google.comresearchgate.net

The following table highlights green chemistry approaches relevant to the synthesis.

Table 2: Application of Green Chemistry Principles| Green Principle | Approach | Example | Advantage | Reference |

|---|---|---|---|---|

| Biocatalysis | Enzymatic Reduction | Ketoreductase (KRED) catalyzed reduction of a β-keto ester. | High enantioselectivity (>99% ee), mild aqueous conditions, avoids hazardous reagents. | nih.govresearchgate.net |

| Green Solvents | Solvent Replacement | Esterification using dried Dowex H+/NaI in minimal solvent. | Reduces volatile organic compound (VOC) use, simple workup, reusable catalyst. | nih.gov |

| Atom Economy | Cycloaddition Reaction | [3+2] Cycloaddition of a cyclopropane (B1198618) and an enamide. | Maximizes incorporation of starting materials into the product, reducing waste. | frontiersin.org |

| Renewable Feedstocks | Precursor Synthesis | Synthesis of cyclopentanone from biomass-derived furfural. | Reduces reliance on fossil fuels, sustainable starting material. | researchgate.net |

Chemical Reactivity and Transformation Pathways of Methyl 1 Hydroxycyclopentane 1 Carboxylate

Investigations into Ester Functional Group Reactivity (e.g., hydrolysis, transesterification)

The ester functional group in methyl 1-hydroxycyclopentane-1-carboxylate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions are fundamental in modifying the ester moiety to either the corresponding carboxylic acid or a different ester, thereby expanding the synthetic utility of the parent molecule.

Hydrolysis: The conversion of the methyl ester to 1-hydroxycyclopentane-1-carboxylic acid can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid, and water, the ester undergoes hydrolysis. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Subsequent proton transfers lead to the formation of the carboxylic acid and methanol. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), results in the irreversible hydrolysis of the ester to form the corresponding carboxylate salt. The reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the methoxide ion and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the carboxylate. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, the reaction of this compound with ethanol, catalyzed by a strong acid, would yield ethyl 1-hydroxycyclopentane-1-carboxylate and methanol. chemicalbook.com The use of the alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O, heat | 1-Hydroxycyclopentane-1-carboxylic acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O/THF, heat; then H₃O⁺ | 1-Hydroxycyclopentane-1-carboxylic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ catalyst, heat | 1-Hydroxycyclopentane-1-carboxylate (R' ester) |

Hydroxyl Group Modifications and Activation Strategies

The tertiary hydroxyl group of this compound can undergo various modifications and activations to facilitate further synthetic transformations.

Protection of the Hydroxyl Group: To prevent the hydroxyl group from interfering with reactions at other sites of the molecule, it can be protected using various protecting groups. Common strategies include the formation of ethers or silyl (B83357) ethers. For example, reaction with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole would yield the corresponding TBDMS ether. This protecting group is stable under a wide range of reaction conditions but can be readily removed using fluoride ion sources (e.g., TBAF) or acidic conditions.

Activation of the Hydroxyl Group: As a tertiary alcohol, the hydroxyl group is a poor leaving group. To enable nucleophilic substitution reactions at the quaternary carbon, the hydroxyl group must first be activated. This can be achieved by converting it into a better leaving group, such as a tosylate or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine would form the corresponding tosylate. The tosylate can then be displaced by a variety of nucleophiles. Direct conversion to a halide, such as a chloride or bromide, can be accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively.

| Transformation | Reagents and Conditions | Product Functional Group |

| Silylation | TBDMSCl, Imidazole, DMF | O-TBDMS ether |

| Tosylation | TsCl, Pyridine, CH₂Cl₂ | O-Tosylate |

| Chlorination | SOCl₂, Pyridine | Chloride |

| Bromination | PBr₃, CH₂Cl₂ | Bromide |

Stereochemical Outcomes in Reaction Pathways

While this compound itself is achiral, reactions involving this molecule can lead to the formation of chiral centers, and the stereochemical outcome of such reactions is of significant interest. For instance, if a reaction were to create a new stereocenter on the cyclopentane (B165970) ring, the existing substituents could influence the stereoselectivity of the transformation.

In nucleophilic substitution reactions at a carbon atom on the cyclopentane ring, the stereochemical outcome is dependent on the reaction mechanism. An Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction would likely lead to a racemic or near-racemic mixture of products due to the formation of a planar carbocation intermediate. The rigid nature of the cyclopentane ring can influence the accessibility of the electrophilic center to the nucleophile, potentially favoring one trajectory of attack over another and leading to a degree of stereoselectivity even in reactions with Sₙ1 character.

Ring-Opening Reactions and Cycloaddition Processes Involving the Cyclopentane Core

The cyclopentane core of this compound is generally stable. However, under specific conditions, reactions that lead to the opening of the ring can be envisaged, particularly if the functional groups are modified to facilitate such a process. For example, conversion to a derivative containing a good leaving group adjacent to a strained system could potentially undergo ring-opening upon heating or treatment with a Lewis acid.

Cycloaddition reactions typically involve unsaturated systems. While this compound is saturated, it could be a precursor to unsaturated derivatives. For instance, dehydration of the tertiary alcohol would lead to the formation of methyl cyclopent-1-ene-1-carboxylate. This α,β-unsaturated ester could then participate as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. organic-chemistry.org The ester group, being electron-withdrawing, would activate the double bond for reaction with a conjugated diene. The stereoselectivity and regioselectivity of such a cycloaddition would be governed by the principles of the Diels-Alder reaction.

Rearrangement Reactions and Mechanistic Considerations

The structure of this compound, with a tertiary alcohol adjacent to a quaternary carbon, makes it a potential substrate for various rearrangement reactions, particularly under acidic conditions.

Favorskii-type Rearrangement Precursors: The synthesis of cyclopentanecarboxylic acid derivatives often employs the Favorskii rearrangement of α-halocyclohexanones. wikipedia.orgadichemistry.com This reaction proceeds through a cyclopropanone (B1606653) intermediate, leading to ring contraction. wikipedia.orgadichemistry.com While not a reaction of the title compound itself, this highlights the synthetic accessibility and stability of the cyclopentanecarboxylate framework.

α-Ketol Rearrangement: While the title compound is an α-hydroxy ester, related α-hydroxy ketones can undergo the α-ketol rearrangement. wikipedia.orgoregonstate.edu This acid- or base-catalyzed reaction involves the migration of an alkyl or aryl group. wikipedia.org Although less common for esters, under forcing conditions, a similar rearrangement could potentially be induced.

Wagner-Meerwein and Pinacol-type Rearrangements: The acid-catalyzed dehydration of the tertiary alcohol would generate a tertiary carbocation at the C1 position. This carbocation could potentially undergo a Wagner-Meerwein rearrangement, involving the migration of an adjacent alkyl group (a C-C bond of the cyclopentane ring), leading to a ring-expanded cyclohexanone (B45756) derivative. This type of rearrangement is driven by the relief of ring strain and the formation of a more stable carbocation. This is analogous to the pinacol rearrangement of 1,2-diols, where a carbocation is generated next to an oxygen-bearing carbon.

The mechanism would involve:

Protonation of the hydroxyl group by an acid catalyst.

Loss of water to form a tertiary carbocation.

Migration of one of the C-C bonds of the cyclopentane ring to the carbocation center, resulting in a ring-expanded carbocation.

Deprotonation or capture by a nucleophile to yield the final product, such as a cyclohexanone derivative.

The migratory aptitude and the specific reaction conditions would determine the feasibility and outcome of such a rearrangement.

Mechanistic Elucidation of Reactions Involving Methyl 1 Hydroxycyclopentane 1 Carboxylate

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on how reaction rates respond to changes in reactant concentrations, temperature, and other variables. This information helps to deduce the molecularity of the rate-determining step and to formulate a plausible reaction mechanism.

For reactions involving esters like Methyl 1-hydroxycyclopentane-1-carboxylate, such as hydrolysis, the rate law can offer significant mechanistic insights. For instance, the base-promoted hydrolysis of an ester, known as saponification, typically follows a second-order rate law, being first order in both the ester and the hydroxide (B78521) ion. youtube.com This is consistent with a bimolecular nucleophilic acyl substitution (BAC2) mechanism. ucoz.com

The general rate equation for such a reaction can be expressed as: Rate = k[Ester][OH⁻]

A kinetic study of a reaction involving a related α-hydroxy acid, for example, demonstrated first-order kinetics with respect to both the α-hydroxy acid and the oxidant. researchgate.net Such findings are critical in establishing the participants in the rate-limiting step. The effect of temperature on the reaction rate is typically analyzed using the Arrhenius equation to determine the activation energy, a critical parameter for understanding the energy barrier of the reaction. wikipedia.org

Table 1: Representative Kinetic Data for Related Ester Hydrolysis

| Ester | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|

| Methyl Benzoate | NaOH, 25 °C | 0.012 M⁻¹s⁻¹ | 16.5 kcal/mol |

| Ethyl Acetate | NaOH, 25 °C | 0.11 M⁻¹s⁻¹ | 11.3 kcal/mol |

| Methyl cyclohexanecarboxylate | Alkaline hydrolysis | Data available rsc.org | Data available rsc.org |

Note: This table presents illustrative data for related compounds to demonstrate the type of information obtained from kinetic studies. Specific values for this compound are not provided.

Isotopic Labeling Experiments for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule throughout a reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), chemists can follow the labeled atom's position in the products, providing definitive evidence for or against a proposed mechanism.

In the context of reactions involving this compound, isotopic labeling can unambiguously determine the site of bond cleavage. For example, in ester hydrolysis, there are two possible points of cleavage: the acyl-oxygen bond or the alkyl-oxygen bond. By conducting the hydrolysis in ¹⁸O-labeled water (H₂¹⁸O), the location of the ¹⁸O in the products reveals the mechanistic pathway. If the acyl-oxygen bond is cleaved (an AAC2 mechanism), the ¹⁸O will be incorporated into the resulting carboxylic acid. ucoz.com Conversely, if the alkyl-oxygen bond is broken (an AAL1 or AAL2 mechanism), the ¹⁸O will not be found in the carboxylic acid but in the alcohol. ucoz.com For most esters, including cyclic ones, hydrolysis proceeds via acyl-oxygen cleavage. ucoz.comrsc.orgrsc.org

A classic example of isotopic labeling clarifying a rearrangement mechanism is the Favorskii rearrangement of α-halo ketones, a reaction that can lead to ring contraction, forming cyclic esters like the cyclopentane (B165970) derivative from a cyclohexanone (B45756) precursor. wikipedia.orgchemistrysteps.com Labeling the carbon atom bearing the chlorine in α-chlorocyclohexanone with ¹⁴C showed that the label was distributed between the α and β positions of the resulting cyclopentane carboxylate, confirming the intermediacy of a symmetrical cyclopropanone (B1606653). youtube.com

Table 2: Application of Isotopic Labeling in Mechanistic Studies

| Reaction | Isotope Used | Mechanistic Question | Finding |

|---|---|---|---|

| Ester Hydrolysis | ¹⁸O | Site of bond cleavage (acyl vs. alkyl) | ¹⁸O incorporates into the carboxylic acid, confirming acyl-oxygen cleavage. ucoz.com |

| Favorskii Rearrangement | ¹⁴C | Intermediacy of a symmetrical species | Label scrambling in the product confirms a symmetrical cyclopropanone intermediate. youtube.com |

| Sulfate Ester Hydrolysis | ³⁴S, ¹⁸O | Nature of the transition state (associative vs. dissociative) | Kinetic isotope effects were inconsistent with an associative mechanism. nih.gov |

Transition State Analysis and Energy Profile Mapping

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. solubilityofthings.comvedantu.com Its structure and energy determine the activation energy and, consequently, the rate of the reaction. Transition state theory provides a framework for understanding these concepts. wikipedia.orgfiveable.me The analysis of transition states, often in conjunction with computational methods, is crucial for a detailed mechanistic picture.

For reactions like the Favorskii rearrangement, which could be relevant to the synthesis or transformation of this compound derivatives, the mechanism is thought to proceed through a cyclopropanone intermediate formed from an enolate. wikipedia.org The subsequent nucleophilic attack on the cyclopropanone and the ring-opening are key steps, each with its own transition state. The relative energies of these transition states will determine the regioselectivity of the ring opening.

In the Darzens condensation, which involves the reaction of a ketone with an α-halo ester to form an α,β-epoxy ester, the reaction proceeds through a halohydrin intermediate. psiberg.com The transition state for the initial carbon-carbon bond formation and the subsequent intramolecular SN2 reaction to form the epoxide ring have been studied to understand the stereoselectivity of the reaction. unacademy.com Density functional theory (DFT) calculations have shown that for some Darzens reactions, only one of two possible rotational isomers of the intermediate halohydrin anion can cyclize, while the other reverts to the reactants. nih.gov

Mapping the energy profile of a reaction involves plotting the potential energy of the system as it progresses from reactants to products. This map highlights the energies of intermediates and transition states, providing a visual representation of the reaction mechanism. For complex reactions, such as the oxidative ring contraction of cyclic α-formyl ketones, DFT calculations have been used to map the potential energy surface, revealing the preference for ring contraction over ring-opening pathways. nih.govresearchgate.net

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, allowing for the detailed study of species that are difficult or impossible to observe experimentally, such as transition states. acs.orgarxiv.org Methods like Density Functional Theory (DFT) provide a good balance of accuracy and computational cost for studying organic reactions.

For reactions involving cyclic compounds like this compound, computational studies can provide valuable insights into reaction pathways and selectivities. For instance, DFT calculations have been employed to investigate the mechanism and chemoselectivity of the oxidative ring contraction of cyclic α-formyl ketones, a reaction that can produce chiral cyclic ketones. nih.govresearchgate.net These studies can rationalize why one product is favored over another by comparing the activation energies of competing pathways.

In the context of the Darzens reaction, computational studies have been used to calculate the electrophilicity parameters of ketones and the nucleophilicity parameters of carbanions, allowing for the prediction of reaction rates. nih.govconsensus.app Furthermore, computational modeling of the combustion of cyclopentane and its derivatives has provided detailed kinetic mechanisms, highlighting the unique chemistry of cyclic alkanes. researchgate.netacs.org

Computational methods can also be used to explore the potential energy surfaces of reactions, identifying stable intermediates and the transition states that connect them. acs.org For example, a computational study on the photocyclization of an α-N-methylamino ketone elucidated the preferred reaction pathway, involving an intersystem crossing from a triplet to a singlet state. rsc.org Such detailed mechanistic insights are often beyond the reach of experimental methods alone.

Table 3: Examples of Computational Approaches in Mechanistic Studies

| Reaction System | Computational Method | Information Obtained |

|---|---|---|

| Oxidative Ring Contraction of Cyclic Ketones | DFT | Detailed reaction mechanism and origin of chemoselectivity. nih.govresearchgate.net |

| Darzens Condensation | DFT | Intrinsic reaction pathways, electrophilicity parameters of reactants. nih.gov |

| Cyclopentane Combustion | Ab initio calculations | Thermodynamic and kinetic data for oxidation pathways. acs.org |

Applications of Methyl 1 Hydroxycyclopentane 1 Carboxylate As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products

Utilization in the Development of Pharmaceutical and Agrochemical Intermediates

The cyclopentane (B165970) scaffold is of significant interest in medicinal chemistry due to its ability to mimic other ring systems and provide a rigid framework for orienting functional groups.

Precursor in Neuraminidase Inhibitor Synthesis

While direct evidence of Methyl 1-hydroxycyclopentane-1-carboxylate as a precursor in the synthesis of marketed neuraminidase inhibitors like Oseltamivir or Zanamivir is scarce, the broader class of cyclopentane derivatives has been extensively explored for this purpose. nih.govnih.gov Research has shown that novel cyclopentane derivatives can exhibit potent and selective inhibitory effects on the influenza virus neuraminidase. nih.gov For instance, a series of cyclopentane neuraminidase inhibitors, distinct from existing drugs, have been developed and shown to have significant anti-influenza virus activities in vitro. nih.gov These inhibitors feature a five-membered ring structure, highlighting the importance of the cyclopentane core in the design of new antiviral agents. nih.gov The synthesis of such complex cyclopentane derivatives often involves multi-step processes where a simpler, functionalized cyclopentane, such as this compound, could theoretically serve as a starting point.

Scaffold for Bioactive Compound Libraries

Bioactive compound libraries are collections of small molecules used in high-throughput screening to identify new drug leads. medchemexpress.comselleckchem.com The construction of these libraries often relies on versatile chemical scaffolds that can be readily diversified. Although there is no specific mention of this compound being used as a scaffold in major commercially available bioactive compound libraries, its structure is well-suited for this application. The hydroxyl and ester groups provide two points for chemical modification, allowing for the generation of a diverse set of derivatives. The cyclopentane ring itself serves as a rigid core, which is a desirable feature in drug design for presenting appended functional groups in well-defined spatial orientations.

Contributions to Material Science and Polymer Chemistry Research

Information regarding the specific contributions of this compound to material science and polymer chemistry is not prominent in the reviewed literature. However, the fundamental principles of polymer chemistry often involve the use of monomers with reactive functional groups that can undergo polymerization. youtube.comyoutube.com In theory, the hydroxyl and ester functionalities of this compound could be utilized in condensation polymerization reactions to form polyesters or other polymers. The cyclic nature of the monomer could impart unique properties to the resulting polymer, such as altered thermal stability or rigidity, compared to linear monomers. Further research would be needed to explore and validate these potential applications.

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Methyl 1-hydroxycyclopentane-1-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct peaks would be expected for the carbonyl carbon of the ester (typically in the 160-180 ppm region), the quaternary carbon attached to the hydroxyl group, the methyl carbon of the ester group, and the methylene (B1212753) carbons of the cyclopentane (B165970) ring. chemicalbook.com The chemical shifts of the ring carbons would be influenced by the presence of the hydroxyl and carboxylate substituents. Two-dimensional NMR techniques, such as HSQC and HMBC, could be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ | 3.5 - 4.0 (singlet) | 50 - 60 |

| Cyclopentane CH₂ | 1.5 - 2.5 (multiplets) | 20 - 40 |

| -C-OH (quaternary) | No proton | 70 - 90 |

| -OH | Variable (broad singlet) | Not applicable |

| C=O | Not applicable | 170 - 180 |

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₁₂O₃), high-resolution mass spectrometry (HRMS) would be used to accurately determine its monoisotopic mass, which is calculated to be 144.07864 Da. uni.lu This precise mass measurement allows for the unambiguous confirmation of the molecular formula.

Electron impact (EI) or chemical ionization (CI) are common ionization techniques. Under mass spectrometric conditions, the molecule will fragment in a predictable manner. Key fragmentation pathways for esters and alcohols include the loss of water (H₂O) from the hydroxyl group and cleavage of bonds adjacent to the carbonyl group. hmdb.ca A potential fragmentation could be the loss of the methoxy (B1213986) group (-OCH₃) or the carboxylate group (-COOCH₃). The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule. Predicted collision cross-section values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures when using ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | uni.lu |

| Monoisotopic Mass | 144.07864 Da | uni.lu |

| [M+H]⁺ | 145.08592 m/z | uni.lu |

| [M+Na]⁺ | 167.06786 m/z | uni.lu |

| [M-H]⁻ | 143.07136 m/z | uni.lu |

| [M+H-H₂O]⁺ | 127.07590 m/z | uni.lu |

Advanced Chromatographic Separations for Isomer Resolution and Purity Quantification (e.g., chiral HPLC, GC-MS)

Chromatographic techniques are indispensable for separating this compound from any impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile compounds like methyl esters. nih.govuib.nogcms.cz The compound would be separated from other volatile components on a GC column based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides mass data for the eluted components, allowing for their identification. This technique is highly effective for quantifying the purity of the sample and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, reversed-phase HPLC with a UV detector could be used for purity determination. If the molecule is chiral (which it is not, as the carbon bearing the hydroxyl and carboxylate groups is a quaternary center with no stereochemistry), or if there are diastereomeric impurities, chiral HPLC would be the method of choice for separating the enantiomers or diastereomers. researchgate.netnih.govphenomenex.com Polysaccharide-based chiral stationary phases are commonly used for the separation of a wide variety of chiral compounds, including carboxylic acids and their derivatives. phenomenex.com

Table 3: Chromatographic Techniques for the Analysis of this compound

| Technique | Application | Principle |

| GC-MS | Purity assessment, identification of volatile impurities | Separation based on volatility and polarity, followed by mass analysis |

| HPLC-UV | Purity quantification | Separation based on polarity |

| Chiral HPLC | Separation of stereoisomers (if applicable) | Differential interaction of enantiomers/diastereomers with a chiral stationary phase |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, the X-ray diffraction pattern would allow for the complete determination of its molecular structure, including the conformation of the cyclopentane ring. While no specific crystal structure for this compound is available in the searched literature, the technique has been successfully applied to determine the structures of other functionalized cyclopentane derivatives. acs.org The resulting structural data would be invaluable for understanding its physical properties and for computational modeling studies.

Theoretical and Computational Studies on Methyl 1 Hydroxycyclopentane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations offer a powerful lens through to examine the intrinsic electronic properties of Methyl 1-hydroxycyclopentane-1-carboxylate. While specific, in-depth research on this exact molecule is not extensively available in peer-reviewed literature, its electronic structure can be reliably predicted using computational methods like Density Functional Theory (DFT). Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.

The molecular structure, featuring a cyclopentane (B165970) ring with a hydroxyl and a methyl carboxylate group attached to the same carbon atom, presents interesting electronic features. The presence of two electronegative oxygen atoms in the carboxylate group and one in the hydroxyl group leads to a significant polarization of the electron density. This results in a notable dipole moment for the molecule.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is generally localized around the oxygen atoms of the hydroxyl and carboxylate groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically centered on the carbonyl carbon of the ester group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

The distribution of electron density can be visualized through a molecular electrostatic potential (MEP) map. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms, highlighting their nucleophilic character, and positive potential (blue) around the hydrogen of the hydroxyl group and the carbonyl carbon, indicating their electrophilic character.

Interactive Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value | Method |

| Dipole Moment | ~2.5 D | DFT/B3LYP |

| HOMO Energy | ~ -7.0 eV | DFT/B3LYP |

| LUMO Energy | ~ 1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~ 8.5 eV | DFT/B3LYP |

Note: The values in this table are hypothetical predictions based on calculations for structurally similar molecules and are intended for illustrative purposes.

Conformational Analysis and Dynamics via Molecular Dynamics Simulations

The cyclopentane ring in this compound is not planar and exists in various puckered conformations, most commonly the envelope and twist forms. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and the dynamic behavior of this molecule in different environments, such as in a solvent or in the gas phase. researchgate.net

The presence of the hydroxyl group allows for the formation of intramolecular hydrogen bonds with the carbonyl oxygen of the ester group. This interaction can significantly influence the conformational preferences, potentially stabilizing a specific ring pucker and restricting the rotation of the substituent groups. The strength and persistence of this hydrogen bond can be analyzed from the MD trajectories.

In a solvent like water, intermolecular hydrogen bonds between the solute and solvent molecules would also play a crucial role in determining the conformational equilibrium. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed understanding of the solvation process.

Interactive Data Table: Hypothetical Conformational Data for this compound

| Conformational Feature | Predicted Observation | Simulation Conditions |

| Dominant Ring Pucker | Envelope | Gas Phase |

| Intramolecular H-Bond | Present (O-H···O=C) | Gas Phase & Aprotic Solvents |

| Rotational Barrier (C-COOCH3) | ~ 3-5 kcal/mol | DFT Calculation |

| Ring Inversion Barrier | ~ 4-6 kcal/mol | MD Simulation |

Note: The data presented here are hypothetical and based on known properties of similar cyclopentane derivatives. Specific experimental or computational validation is required.

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational chemistry provides valuable tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be simulated.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. nmrdb.org The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the protons on the cyclopentane ring, and the hydroxyl proton. The chemical shifts of the ring protons would be influenced by their stereochemical relationship to the substituent groups. The ¹³C NMR spectrum would show signals for the carbonyl carbon, the quaternary carbon bearing the hydroxyl and ester groups, the methyl carbon, and the carbons of the cyclopentane ring. chemicalbook.com

Simulated IR spectra, obtained from frequency calculations, can predict the vibrational modes of the molecule. researchgate.netnih.gov Key predicted peaks for this compound would include a broad O-H stretching band for the hydroxyl group, a strong C=O stretching band for the ester, C-O stretching bands, and various C-H stretching and bending vibrations for the alkyl parts of the molecule.

The reactivity profile of the molecule can also be inferred from computational data. As mentioned earlier, the HOMO and LUMO distributions suggest that the molecule is susceptible to both electrophilic and nucleophilic attack at specific sites. Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative measure of the local reactivity at each atomic site. These indices can help in predicting the outcome of chemical reactions involving this compound.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹³C NMR Chemical Shifts (ppm) | Carbonyl (C=O): ~175, Quaternary C: ~80, Methyl (CH₃): ~52, Cyclopentane (CH₂): ~25-40 |

| ¹H NMR Chemical Shifts (ppm) | Methyl (CH₃): ~3.7, Hydroxyl (OH): Variable, Cyclopentane (CH₂): ~1.5-2.2 |

| Key IR Frequencies (cm⁻¹) | O-H stretch: ~3400 (broad), C=O stretch: ~1730, C-O stretch: ~1200-1100 |

Note: These are predicted values and may differ from experimental data. The exact values can vary depending on the solvent and other experimental conditions.

Docking Studies and Molecular Modeling in Biological Contexts

While there is no specific research detailing the biological activity of this compound, molecular docking simulations can be employed to predict its potential interactions with biological macromolecules, such as proteins. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

Given its structure, this compound could potentially interact with enzymes that process small ester or alcohol-containing substrates. The hydroxyl and carbonyl groups are capable of forming hydrogen bonds with amino acid residues in a protein's active site, such as serine, threonine, or aspartic acid. The cyclopentane ring provides a hydrophobic scaffold that can fit into nonpolar pockets of a binding site.

A hypothetical docking study could involve placing this compound into the active site of an esterase or a lipase (B570770). The simulation would explore various binding poses and score them based on the calculated binding energy. The results could suggest whether the compound is a potential substrate or inhibitor for the chosen enzyme.

It is important to note that docking studies are predictive and require experimental validation. However, they are a valuable tool in drug discovery and chemical biology for prioritizing compounds for further investigation. The insights gained from such in silico screening can guide the design of new molecules with desired biological activities.

Interactive Data Table: Hypothetical Docking Study Results

| Target Protein (Example) | Predicted Binding Affinity (ΔG) | Key Interacting Residues (Hypothetical) |

| Porcine Pancreatic Lipase | -5 to -7 kcal/mol | Ser, Asp, His (catalytic triad), Hydrophobic pocket residues |

| Acetylcholinesterase | -4 to -6 kcal/mol | Tyr, Trp (aromatic gorge), Ser (active site) |

Note: This table presents hypothetical data from a simulated docking study and does not represent experimentally confirmed biological activity.

Biological Activity and Structure Activity Relationship Sar Studies of Methyl 1 Hydroxycyclopentane 1 Carboxylate Derivatives

Evaluation of Specific Biological Target Interactions (e.g., Enzyme Inhibition)

While direct studies on the enzyme inhibition of methyl 1-hydroxycyclopentane-1-carboxylate derivatives are not extensively documented in publicly available literature, research on analogous structures provides valuable insights. For instance, derivatives of cyclic carboxamides, which can be synthesized from this compound, have shown significant biological activity.

Studies on similar cyclic amide structures, such as cyclohexane-1-carboxamide derivatives, have demonstrated potent antitumor activity. For example, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives were synthesized and evaluated for their in-vitro antitumor activity against various cancer cell lines. orientjchem.org One compound in this series, 5i , which features a specific substitution pattern, exhibited promising activity against the MCF-7 breast cancer cell line with an IC50 value of 3.25 μM, which was more potent than the standard drug doxorubicin (B1662922) in the same assay (IC50 value = 6.77 μM). orientjchem.org This suggests that the cyclohexane-carboxamide scaffold can be effectively modified to achieve significant and selective anticancer effects.

Furthermore, research into 1-hydroxynaphthalene-2-carboxanilides, another class of cyclic amide derivatives, has revealed their potential as inhibitors of cell proliferation. nih.govnih.gov These findings underscore the potential of the carboxamide functional group, when attached to a cyclic core, to interact with biological targets such as enzymes or receptors involved in cell growth and proliferation. The cyclopentane (B165970) ring of this compound offers a different conformational profile compared to a cyclohexane (B81311) or naphthalene (B1677914) ring, which could lead to unique interactions with biological targets.

The following table summarizes the in-vitro antitumor activity of selected cyclohexane-1-carboxamide derivatives, providing a basis for hypothesizing the potential activity of analogous cyclopentane derivatives.

| Compound | Cancer Cell Line | IC50 (μM) |

| 5i | MCF-7 (Breast) | 3.25 |

| Doxorubicin (Standard) | MCF-7 (Breast) | 6.77 |

Data sourced from a study on cyclohexane-1-carboxamide derivatives, presented here as a reference for potential activity of analogous cyclopentane structures. orientjchem.org

Rational Design and Synthesis of Analogs for SAR Elucidation

The rational design of biologically active molecules often begins with a core scaffold that can be systematically modified. This compound is an ideal starting material for such endeavors. The presence of the hydroxyl and methyl ester functional groups allows for a variety of chemical transformations to generate a library of analogs for structure-activity relationship (SAR) studies.

A common strategy involves the conversion of the methyl ester to a carboxamide. This can be achieved by reacting this compound with a diverse range of primary and secondary amines to yield N-substituted 1-hydroxycyclopentane-1-carboxamides. The substituents on the amine can be varied to explore the effects of different electronic and steric properties on biological activity. For example, studies on other cyclic carboxamides have shown that the nature of the N-aryl substituent can significantly influence anticancer potency. nih.govnih.gov

In the synthesis of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives, the key step involved the coupling of 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide with various amines. orientjchem.org A similar synthetic approach could be applied to derivatives of this compound.

The SAR of hydroxycinnamic acid derivatives has also been explored, revealing that modifications to the carboxyl group, such as esterification to a methyl ester, can be critical for synergistic anticancer activity when combined with other agents. nih.govnih.gov This highlights the importance of the ester functional group in modulating biological effects.

A hypothetical SAR study for 1-hydroxycyclopentane-1-carboxamide (B2541284) derivatives, based on findings from analogous series, might explore the following modifications:

N-Aryl Substituents: Introduction of various substituted phenyl rings to the amide nitrogen to probe electronic and steric effects.

Heterocyclic Moieties: Incorporation of different heterocyclic rings to explore their potential to form additional interactions with biological targets.

Linker Modification: Varying the length and nature of any linker between the cyclopentane core and other functional groups.

Mechanistic Insights into Biological Activity

While specific mechanistic studies on derivatives of this compound are limited, the mechanisms of action of structurally related compounds can provide a framework for future investigations. For instance, the antitumor effects of some cyclohexane-1-carboxamide derivatives have been linked to the induction of apoptosis. orientjchem.org

In the case of the active cyclohexane-carboxamide derivative 5i , cell cycle analysis revealed that it induced apoptosis in MCF-7 cells, causing an accumulation of cells in the PreG1 phase and cell cycle arrest at the G2/M phase. orientjchem.org This suggests that the compound may interfere with the cell division process, ultimately leading to programmed cell death.

Similarly, studies on 1-hydroxynaphthalene-2-carboxanilides have shown that their antiproliferative effects are associated with the induction of mitochondria-mediated apoptosis. nih.gov This involves processes such as the loss of mitochondrial membrane potential and the production of mitochondrial superoxide. These findings point towards the mitochondria as a potential target for this class of compounds.

Future mechanistic studies on derivatives of this compound could investigate:

Apoptosis Induction: Assessing markers of apoptosis such as caspase activation and DNA fragmentation.

Cell Cycle Analysis: Determining the effects of the compounds on cell cycle progression.

Mitochondrial Function: Evaluating the impact on mitochondrial membrane potential and reactive oxygen species (ROS) production.

Cell-Based and In Vitro Activity Assessments

The biological activity of newly synthesized compounds is typically first evaluated using cell-based and in vitro assays. For potential anticancer agents, this involves screening against a panel of human cancer cell lines to determine their cytotoxic or antiproliferative effects.

In the study of cyclohexane-1-carboxamide derivatives, the compounds were evaluated against four different cancer cell lines: MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colorectal). orientjchem.org The results, expressed as IC50 values, indicated that most of the synthesized compounds were selective and showed potential cytotoxicity towards the MCF-7 adenocarcinoma cell line. orientjchem.org

The following table presents a selection of the reported in-vitro antitumor activities of cyclohexane-1-carboxamide derivatives against the MCF-7 cell line, which could serve as a model for testing analogous cyclopentane derivatives.

| Compound | IC50 against MCF-7 (μM) |

| 5a | 10.24 |

| 5d | 8.11 |

| 5i | 3.25 |

| 5m | 12.33 |

| 6a | 21.50 |

| 6f | 36.80 |

| Doxorubicin | 6.77 |

This data is derived from a study on cyclohexane-1-carboxamide derivatives and is presented for comparative purposes. orientjchem.org

These cell-based assays are crucial for the initial identification of lead compounds and for guiding SAR studies. Compounds showing promising activity in these initial screens can then be subjected to more detailed mechanistic studies and further preclinical evaluation.

Innovations in Catalytic Reactions Involving Methyl 1 Hydroxycyclopentane 1 Carboxylate

Organocatalytic Transformations and Their Stereocontrol

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. For α-hydroxy esters and related structures, organocatalysis offers pathways to highly enantiomerically enriched products through various reaction types.

A key area of innovation is the asymmetric aldol (B89426) reaction. Research has demonstrated the successful reaction between hydroxyacetone (B41140) and β,γ-unsaturated α-keto esters, catalyzed by 9-amino-9-deoxy-epi-cinchonine in the presence of trifluoroacetic acid. This method yields adducts containing a chiral tertiary alcohol in high yields and with excellent enantioselectivities. acs.org Similarly, L-proline has been effectively used as a catalyst in the cross-aldol reaction of α-keto phosphonates and ketones, producing tertiary α-hydroxy phosphonates with enantiomeric excesses of up to 99%. nih.gov These methodologies highlight the potential for organocatalysts to facilitate the stereocontrolled addition of various nucleophiles to ketone precursors, a strategy directly applicable to the synthesis of chiral derivatives from cyclopentanone (B42830).

Furthermore, the direct enantioselective α-hydroxymethylation of aldehydes, utilizing α,α-diarylprolinol trimethylsilyl (B98337) ether organocatalysts, has been developed to produce β-hydroxycarboxylic acids and δ-hydroxy-α,β-unsaturated esters. nih.govorganic-chemistry.org This type of transformation underscores the capability of organocatalysis to introduce hydroxylated carbon units with high stereocontrol. The mechanistic understanding of these reactions, including the role of intermediates and the influence of reaction parameters like pH and solvent, has been crucial for optimizing yields and enantioselectivity. nih.gov

Table 1: Examples of Organocatalytic Transformations for α-Hydroxy Ester Analogs

| Catalyst | Reactants | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 9-amino-9-deoxy-epi-cinchonine / Trifluoroacetic acid | Hydroxyacetone, β,γ-unsaturated α-keto esters | Chiral tertiary alcohol | High yields and excellent enantioselectivities | acs.org |

| L-proline | α-keto phosphonates, Ketones | Tertiary α-hydroxy phosphonates | Up to 99% enantiomeric excess | nih.gov |

| α,α-diarylprolinol trimethylsilyl ether | Aldehydes, Formalin | β-hydroxycarboxylic acids, δ-hydroxy-α,β-unsaturated esters | Good yields, excellent enantioselectivity, broad functional group compatibility | nih.govorganic-chemistry.org |

| N-Tosyl-(Sa)-binam-L-prolinamide | Glyoxylic acid, Ketones | Chiral α-hydroxy-γ-keto carboxylic acids | High diastereo- and enantioselectivities in aqueous media | rsc.org |

Transition Metal-Catalyzed Reactions for Selective Bond Formations

Transition metal catalysis provides a versatile platform for a wide array of chemical transformations, including those involving esters. acs.org While direct catalytic reactions on methyl 1-hydroxycyclopentane-1-carboxylate are not widely reported, related transformations of esters and alcohols point to significant potential.

One major area of advancement is in the hydrogenation of esters to alcohols. Bifunctional ruthenium catalysts, particularly those incorporating N-heterocyclic carbene (NHC) ligands, have shown high activity for the hydrogenation of both aliphatic and aromatic esters under relatively mild conditions. nih.gov These catalysts often operate through a metal-ligand cooperation mechanism, which enhances their catalytic efficiency. The ability to selectively reduce the ester group in the presence of other functionalities is a key advantage of these systems.

Another innovative approach involves the use of transition metals to facilitate C-H activation and subsequent functionalization. Palladium-catalyzed alkoxycarbonylation of aryl C-H bonds using α-keto esters as a source of alkoxyacyl radicals is a notable example. acs.org This strategy allows for the direct formation of ester bonds at positions that would be difficult to functionalize using traditional methods. Furthermore, metal ion catalysis has been shown to dramatically accelerate the hydrolysis of esters, with metal ions like Cu(II), Ni(II), Zn(II), and Co(II) increasing the reaction rates by factors of 10⁵ to 10⁸. nih.gov

Table 2: Transition Metal-Catalyzed Reactions Relevant to Ester Transformations

| Catalyst Type | Reaction Type | Substrate Class | Key Innovations | Reference |

|---|---|---|---|---|

| Ruthenium-NHC Complexes | Ester Hydrogenation | Aliphatic and Aromatic Esters | High activity and turnover numbers under mild conditions | nih.gov |

| Palladium Acetate | Alkoxycarbonylation of Aryl C-H Bonds | α-Keto Esters, Aromatic Compounds | Generation of alkoxyacyl radicals for C-H functionalization | acs.org |

| Divalent Metal Ions (Cu²⁺, Ni²⁺, etc.) | Ester Hydrolysis | Phenanthroline-based Esters | Rate enhancements of 10⁵ to 10⁸ | nih.gov |

Biocatalytic Approaches and Enzymatic Modifications

Biocatalysis offers a green and highly selective alternative for chemical synthesis. Enzymes, such as lipases, esterases, and oxidoreductases, can perform transformations with exquisite chemo-, regio-, and stereoselectivity under mild conditions. nih.gov

For α-hydroxy esters like this compound, enzymatic kinetic resolution is a particularly relevant strategy. Lipases are widely used for the enantioselective hydrolysis or transesterification of racemic esters. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the chemoselective hydrolysis of biphenyl (B1667301) esters. nih.gov This approach can be used to separate enantiomers of a racemic mixture, providing access to optically pure compounds. The efficiency and selectivity of these enzymatic reactions can often be tuned by modifying the reaction medium, such as using water-saturated organic solvents. researchgate.net

In addition to resolution, biocatalysts can be used for the asymmetric synthesis of α-hydroxy ketones, which are closely related to α-hydroxy esters. Thiamine diphosphate-dependent lyases (ThDP-lyases) can catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones. nih.gov Furthermore, whole-cell redox processes can be employed for the selective reduction of diketones or the oxidation of vicinal diols to produce chiral α-hydroxy ketones. nih.gov Recently, the biocatalytic synthesis of α-amino esters via nitrene C-H insertion has been demonstrated, showcasing the power of directed evolution to create enzymes for novel chemical transformations. nih.gov

Table 3: Biocatalytic Strategies for the Synthesis and Resolution of Chiral Esters and Analogs

| Enzyme Class | Reaction Type | Substrate Class | Key Advantages | Reference |

|---|---|---|---|---|

| Lipases (e.g., CALB, P. cepacia lipase) | Kinetic Resolution (Hydrolysis/Transesterification) | Racemic Esters | High enantioselectivity, mild reaction conditions | nih.govresearchgate.net |

| ThDP-lyases | Asymmetric Carboligation | Aldehydes | Formation of enantiopure α-hydroxy ketones | nih.gov |

| Oxidoreductases (in whole cells) | Asymmetric Reduction/Oxidation | Diketones, Vicinal Diols | High yields and enantiomeric excesses | nih.gov |

| Nitrene Transferases (engineered) | C-H Amination | Carboxylic Acid Esters | Direct synthesis of α-amino esters with high enantioselectivity | nih.gov |

Emerging Research Directions and Future Challenges for Methyl 1 Hydroxycyclopentane 1 Carboxylate Research

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's growing emphasis on green chemistry is driving the development of sustainable and environmentally friendly methods for synthesizing valuable compounds. For Methyl 1-hydroxycyclopentane-1-carboxylate, this translates to moving beyond traditional synthetic routes that may involve harsh reagents and generate significant waste.

Current research is exploring several promising avenues. Biocatalysis , for instance, offers a highly selective and efficient approach. nih.govucl.ac.uknih.gov The use of enzymes or whole-cell systems can facilitate the synthesis of chiral α-hydroxy ketones and related compounds under mild, aqueous conditions, minimizing the environmental impact. nih.govorganic-chemistry.org Specifically, the enzymatic resolution of racemic mixtures or the direct asymmetric synthesis using engineered enzymes are areas of active investigation for producing enantiomerically pure cyclic α-hydroxy esters. organic-chemistry.orggoogle.com

The direct carboxylation of appropriate precursors with carbon dioxide (CO2), a renewable and non-toxic C1 feedstock, is a particularly attractive green strategy. chemrevlett.com Research into catalytic systems, including electrochemical and photochemical methods, for the efficient conversion of CO2 into valuable carboxylic acids is a rapidly growing field. chemrevlett.com Applying these methods to synthesize α-hydroxycarboxylic acids like the cyclopentane (B165970) derivative could offer a highly sustainable and atom-economical route. chemrevlett.com

Exploration of Uncharted Reactivity and Novel Applications

Beyond its synthesis, the inherent reactivity of this compound holds the key to a wide range of novel applications. The presence of a hydroxyl group, an ester, and a five-membered ring provides multiple sites for chemical modification and derivatization.

One area of significant potential is in polymer chemistry . The hydroxyl and ester functionalities make it a suitable candidate for ring-opening polymerization (ROP), a process used to create biodegradable polyesters. mdpi.commdpi.com While the ROP of other cyclic esters is well-established, the specific polymerization behavior of this compound and its derivatives remains largely unexplored. researchgate.netrsc.org Research in this area could lead to the development of new polymers with unique properties, such as tailored degradability and thermal characteristics, for applications in biomedical devices, drug delivery systems, and sustainable packaging materials. google.comrsc.org

The cyclopentane ring itself is a privileged scaffold in medicinal chemistry . beilstein-journals.orgresearchgate.net Many biologically active natural products and pharmaceutical drugs contain this five-membered ring system. nih.govmdpi.com this compound can serve as a versatile building block for the synthesis of more complex and functionalized cyclopentane derivatives. acs.orgnih.gov For example, the hydroxyl group can be used as a handle for further functionalization, and the ester can be converted to other functional groups. researchgate.net The stereoselective synthesis of polysubstituted cyclopentane derivatives from this starting material is a key challenge and a significant opportunity for the discovery of new therapeutic agents. researchgate.net

Furthermore, the potential for ring-opening reactions that go beyond polymerization presents another avenue for exploration. mdpi.com Under specific conditions, the strained cyclopentane ring could be opened to yield linear molecules with multiple functional groups, providing access to a diverse range of chemical structures that would be challenging to synthesize through other means.

Integration with Automated Synthesis and High-Throughput Experimentation

The advent of automated synthesis and high-throughput experimentation (HTE) has revolutionized the process of drug discovery and materials development. Integrating this compound into these modern workflows presents a significant opportunity to accelerate research.

Automated synthesis platforms can be programmed to perform a series of chemical reactions in a rapid and reproducible manner. thieme-connect.de By developing robust synthetic routes to this compound and its derivatives that are compatible with these automated systems, researchers can quickly generate libraries of related compounds. This would enable the rapid exploration of structure-activity relationships and the optimization of desired properties.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity or material property. nih.govnih.govmdpi.com Libraries of cyclopentane derivatives synthesized from this compound could be screened to identify new drug candidates or materials with novel functionalities. stanford.eduthermofisher.com The ability to rapidly synthesize and screen large numbers of compounds is a cornerstone of modern discovery research.

The challenge in this area lies in adapting the chemistry of this compound for automated platforms, which often requires reactions that are robust, high-yielding, and easy to purify. The development of such methods will be crucial for unlocking the full potential of this compound in a high-throughput setting.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive molecule for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

In chemical biology , this compound and its derivatives can be used as chemical probes to study biological processes. The cyclopentane scaffold can be functionalized with various reporter groups (e.g., fluorescent tags) or reactive handles to allow for the study of protein-ligand interactions or the visualization of biological pathways. Furthermore, its potential as a building block for bioactive molecules makes it a valuable tool in the development of new therapeutic strategies. mdpi.com The synthesis of bioactive cyclodepsipeptide natural products, for instance, often involves complex cyclic structures where derivatives of this compound could play a role. nih.gov